molecular formula C16H13Cl2NO3S B2586670 2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid CAS No. 339109-97-6

2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid

Cat. No.: B2586670
CAS No.: 339109-97-6
M. Wt: 370.24
InChI Key: VIZPLPQXAWOQAQ-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid features a central β-ketoamide scaffold substituted with two 4-chlorophenyl groups and a sulfanyl acetic acid moiety.

Properties

IUPAC Name

2-[2-(4-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3S/c17-11-3-1-10(2-4-11)15(23-9-14(20)21)16(22)19-13-7-5-12(18)6-8-13/h1-8,15H,9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZPLPQXAWOQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)NC2=CC=C(C=C2)Cl)SCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 4-chloroaniline with 4-chlorobenzaldehyde to form an imine intermediate. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Reduction and Sulfanylation: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. Following this, the amine is reacted with a suitable thiol compound to introduce the sulfanyl group.

    Acylation: The final step involves the acylation of the sulfanyl intermediate with chloroacetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in 2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions. Typical reagents include nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It can be used as a scaffold for the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a useful building block for creating materials with desired characteristics.

Mechanism of Action

The mechanism by which 2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of the chlorinated phenyl groups and the sulfanyl moiety can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Brominated Analog: 2-{[2-(4-Bromoanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic Acid

  • Molecular Formula: C₁₆H₁₃BrClNO₃S (MW: 414.7 g/mol) .
  • Key Differences: Substitution of the 4-chloroanilino group with 4-bromo enhances molecular weight and polarizability. Bromine’s larger atomic radius may increase steric hindrance and alter binding kinetics compared to chlorine.
  • Applications : Brominated analogs are often explored in medicinal chemistry for improved metabolic stability or halogen bonding in target interactions.

Core Intermediate: 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone

  • Molecular Formula: C₁₄H₁₀Cl₂NO (MW: 294.15 g/mol) .
  • Key Differences : Lacks the sulfanyl acetic acid group, reducing solubility in polar solvents. Crystal structure analysis reveals near-planar phenyl rings (dihedral angle: 3.14°) , suggesting tight packing in the solid state.
  • Applications : Serves as a precursor in indole synthesis, highlighting the importance of the β-ketoamide motif in heterocyclic chemistry.

Complex Heterocyclic Derivative: 2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-chlorophenyl)acetamide

  • CAS : 364615-75-8 .
  • Key Differences: Incorporates an isothiazole ring and cyano group, enhancing electronic complexity. Dual sulfanyl groups may improve metal chelation or redox activity.
  • Applications : Likely investigated for antimicrobial or anticancer properties due to isothiazole’s prevalence in bioactive molecules.

Esterified Analog: ETHYL 2-((5-[(4-CHLOROANILINO)CARBONYL]-2-PYRIDINYL)SULFANYL)ACETATE

  • Molecular Formula : C₁₆H₁₅ClN₂O₃S (MW: 350.82 g/mol) .
  • Key Differences: Ethyl ester replaces the carboxylic acid, increasing lipophilicity (predicted logP: ~3.2) and bioavailability.
  • Applications : Ester derivatives are often prodrugs, activated in vivo to the free acid form.

Indole-Containing Derivative: Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-1H-indole-3-carboxylate

  • CAS : 723750-73-0 .
  • The methyl ester group further modifies solubility.
  • Applications : Indole derivatives are common in serotonin receptor modulators and kinase inhibitors.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications
Target Compound C₁₆H₁₂Cl₂N₂O₃S ~383.3 (estimated) 4-Chloroanilino, 4-chlorophenyl, sulfanyl acetic acid Potential β-ketoamide reactivity, hydrogen bonding
Brominated Analog C₁₆H₁₃BrClNO₃S 414.7 4-Bromoanilino Enhanced halogen bonding, metabolic studies
Core Intermediate C₁₄H₁₀Cl₂NO 294.15 β-ketoamide, no sulfanyl group Indole synthesis precursor
Heterocyclic Derivative C₁₉H₁₃Cl₂N₃O₂S₂ 473.4 (estimated) Isothiazole, cyano, dual sulfanyl groups Antimicrobial candidate
Esterified Analog C₁₆H₁₅ClN₂O₃S 350.82 Ethyl ester, pyridine ring Prodrug potential
Indole Derivative C₁₈H₁₅ClN₂O₃ 354.8 (estimated) Indole ring, methyl ester Serotonin pathway modulation

Research Findings and Implications

  • Synthetic Routes: The core intermediate (2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone) is synthesized via nucleophilic substitution between 4-chloroaniline and 2-bromo-1-(4-chlorophenyl)ethanone in DMF with K₂CO₃, yielding 84.5% .
  • Biological Relevance : Brominated and heterocyclic analogs demonstrate how halogen and heteroatom substitutions can optimize pharmacokinetics or target engagement.

Biological Activity

The compound 2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14Cl2N2O2SC_{16}H_{14}Cl_2N_2O_2S with a molecular weight of approximately 401.33 g/mol. The structure features a sulfanyl group linked to an acetic acid moiety, which is significant for its biological interactions.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit various biological activities such as antibacterial, antifungal, and enzyme inhibition properties. The following sections detail specific findings related to the compound's biological activity.

Antibacterial Activity

Research indicates that compounds containing the 4-chloroaniline moiety often demonstrate significant antibacterial properties. For instance, derivatives synthesized from similar structures have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity LevelReference
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound's sulfanyl group may contribute to its ability to inhibit certain enzymes. For example, compounds with similar structures have been evaluated for acetylcholinesterase (AChE) inhibition, which is crucial in treating neurodegenerative diseases.

Table 2: Enzyme Inhibition Potency

Compound NameTarget EnzymeIC50 Value (µM)Reference
Compound AAcetylcholinesterase2.14 ± 0.003
Compound BUrease1.13 ± 0.003
Compound CCarbonic AnhydraseNot reported

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfanyl group may interact with the active sites of enzymes, leading to inhibition.
  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall integrity, leading to cell lysis.
  • Interference with Protein Synthesis : The presence of the chlorophenyl groups may affect ribosomal function in bacteria.

Case Studies

Several studies have explored the biological effects of compounds similar to this compound:

  • Study on Antibacterial Efficacy : A study demonstrated that derivatives exhibited significant antibacterial activity against multidrug-resistant strains, highlighting their potential as new therapeutic agents.
  • Enzyme Inhibition Research : Another research focused on the enzyme inhibitory properties, where several synthesized compounds showed promising results against AChE and urease, indicating potential applications in treating Alzheimer’s disease and urinary tract infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-{[2-(4-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution between 4-chloroaniline and a phenacyl bromide derivative (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in dimethylformamide (DMF) with potassium carbonate as a base. Key parameters include:

  • Temperature : Room temperature (25–30°C) to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Purification : Recrystallization from ethanol yields colorless needles with >80% purity .
    • Analytical Validation : NMR (¹H/¹³C) and mass spectrometry (ESI-MS) confirm molecular identity and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR resolves aromatic protons (δ 7.2–7.8 ppm) and the sulfanyl-acetic acid moiety (δ 3.5–4.2 ppm). ¹³C NMR identifies carbonyl (C=O, ~170 ppm) and thiocarbonyl (C-S, ~40 ppm) groups .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 395.03 for C₁₆H₁₂Cl₂NO₃S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal structure data for this compound?

  • Crystallographic Analysis : Single-crystal X-ray diffraction reveals:

  • Dihedral Angles : The two chlorophenyl rings form a near-planar arrangement (3.14° dihedral angle), influencing π-π stacking and solubility .
  • Hydrogen Bonding : Absence of significant intermolecular H-bonds in the crystal lattice suggests hydrophobic interactions dominate packing .
    • Validation : Compare lattice parameters (e.g., space group P2₁/c) and bond lengths (C-Cl: 1.74 Å) against computational models (DFT) to address discrepancies .

Q. What strategies optimize the sulfanylation step during synthesis to improve yield and selectivity?

  • Reagent Selection : Use tert-butylthiol or thiourea derivatives to enhance nucleophilicity of the sulfanyl group.
  • Catalysis : Transition metals (e.g., CuI) accelerate thiol-ether bond formation under mild conditions .
  • In Situ Monitoring : HPLC tracks intermediate formation (e.g., 2-(4-chloroanilino)-1-(4-chlorophenyl)ethanone) to adjust reaction time and prevent over-oxidation .

Q. How can computational modeling predict the compound’s reactivity in novel applications (e.g., enzyme inhibition)?

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) map interactions between the sulfanyl-acetic acid moiety and enzyme active sites (e.g., cytochrome P450).
  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) evaluates electrophilic/nucleophilic sites via Fukui indices, guiding derivatization strategies .

Data Contradiction Analysis

Q. Why do different studies report varying yields for this compound’s synthesis?

  • Root Causes :

  • Impurity in Starting Materials : 4-Chloroaniline purity (<98%) reduces coupling efficiency.
  • Solvent Polarity : Lower-polarity solvents (e.g., THF) decrease reaction rates compared to DMF .
    • Mitigation : Standardize reagents (HPLC-grade) and pre-dry solvents to minimize water interference.

Methodological Tables

Analytical Technique Key Parameters Application Reference
X-ray CrystallographySpace group: P2₁/c; Resolution: 0.84 ÅConfirms planar chlorophenyl rings
¹H NMRδ 3.5–4.2 ppm (CH₂-S)Validates sulfanyl-acetic acid conformation
ESI-MS[M+H]⁺ = 395.03Molecular weight confirmation

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